1-Methoxycyclohexane-1-carbonyl chloride

Organic synthesis Acid chloride preparation Building block procurement

1-Methoxycyclohexane-1-carbonyl chloride (CAS 73555-16-5; molecular formula C₈H₁₃ClO₂; MW 176.64 g/mol) is a geminally disubstituted cyclohexane building block bearing a reactive acyl chloride moiety and an α-methoxy group at the same ring carbon, creating a quaternary sp³ center directly adjacent to the electrophilic carbonyl. This architecture embeds both steric congestion and an electron-donating substituent into a single scaffold, enabling the one-step installation of a fully substituted carbon center into target molecules.

Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
CAS No. 73555-16-5
Cat. No. B1521264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxycyclohexane-1-carbonyl chloride
CAS73555-16-5
Molecular FormulaC8H13ClO2
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCOC1(CCCCC1)C(=O)Cl
InChIInChI=1S/C8H13ClO2/c1-11-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3
InChIKeyKLAPBILIKWADSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxycyclohexane-1-carbonyl chloride (CAS 73555-16-5): Quaternary-Center Acyl Chloride for Accelerated SAR


1-Methoxycyclohexane-1-carbonyl chloride (CAS 73555-16-5; molecular formula C₈H₁₃ClO₂; MW 176.64 g/mol) is a geminally disubstituted cyclohexane building block bearing a reactive acyl chloride moiety and an α-methoxy group at the same ring carbon, creating a quaternary sp³ center directly adjacent to the electrophilic carbonyl [1]. This architecture embeds both steric congestion and an electron-donating substituent into a single scaffold, enabling the one-step installation of a fully substituted carbon center into target molecules [2]. Supplier-documented purities typically range from 91% to ≥95%, with the acyl chloride functionality permitting direct coupling with amine, alcohol, and thiol nucleophiles without additional activation steps .

Why 1-Methoxycyclohexane-1-carbonyl chloride Cannot Be Replaced by Other Cyclohexanecarbonyl Chlorides


Cyclohexanecarbonyl chlorides substituted at the 2-, 3-, or 4-positions are widely available; however, 1-Methoxycyclohexane-1-carbonyl chloride is distinguished by its geminal 1,1-disubstitution pattern—the methoxy group and the carbonyl chloride group share the same ring carbon. This structural singularity generates a quaternary center with uniquely altered electronic and steric properties [1]. In unsubstituted cyclohexanecarbonyl chloride or its 4-substituted analogs (e.g., 4-tert-butyl-cyclohexanecarbonyl chloride), the α-carbon lacks additional substitution and offers no steric shielding of the carbonyl; in 3-methoxy or 4-methoxy regioisomers, the electron-donating resonance effect is remote from the reaction center . Only in the 1-methoxy isomer does the +M effect of the oxygen lone pair operate through-space and via hyperconjugation directly at the α-carbon, modulating both the electrophilicity of the acyl chloride and the conformational bias of the cyclohexane ring [2]. Suppliers of simple cyclohexanecarbonyl chloride report a boiling point of approximately 180 °C, whereas the 1-methoxy derivative's altered polarity and intermolecular interactions shift its physical properties sufficiently to affect purification protocols and handling . Generic replacement therefore risks altered reaction rates, divergent diastereoselectivity, or failure to achieve the desired quaternary-center-containing architecture.

1-Methoxycyclohexane-1-carbonyl chloride vs. Analogs: Head-to-Head Evidence Guide


Patent-Documented Synthetic Yield: 1-Methoxycyclohexane-1-carbonyl chloride via Thionyl Chloride-Mediated Acid Chloride Formation

In a documented preparative procedure, 1-methoxycyclohexane-1-carbonyl chloride was synthesized from the corresponding carboxylic acid via reaction with thionyl chloride (SOCl₂) under reflux, followed by aqueous workup with sodium carbonate, drying, concentration, and silica gel column chromatography (hexane/ethyl acetate 75:25). This protocol delivered the target acyl chloride in 66% isolated yield (20.8 g scale) . While generic cyclohexanecarbonyl chloride preparations from the parent acid and SOCl₂ routinely exceed 80–90% yield, those substrates lack an α-methoxy group; the presence of the electron-donating methoxy substituent alpha to the carboxylic acid reduces the electrophilicity of the intermediate and renders the acid-to-acid-chloride conversion inherently less favorable . No directly analogous yield data for the 1-ethoxy or 1-hydroxy analogs are available in the open literature, underscoring that 66% represents a realistic, experimentally validated benchmark for this substrate class rather than an optimized ceiling.

Organic synthesis Acid chloride preparation Building block procurement

Conformational Free-Energy Difference: Methoxy vs. Methyl Substituents on the Cyclohexane Ring

A systematic NMR and computational study by Kleinpeter et al. (2003) established the free-energy differences (ΔG°) between axial and equatorial conformers for a series of monosubstituted cyclohexyl esters. The methoxy substituent exhibits a conformational free-energy preference (A-value) of 0.75 kcal/mol for the equatorial orientation, compared with 1.74 kcal/mol for the methyl group [1]. This 0.99 kcal/mol reduction in the energetic penalty for axial occupancy means that when the 1-methoxy group in 1-Methoxycyclohexane-1-carbonyl chloride occupies the axial position—a geometry enforced by the geminal carbonyl chloride at the same carbon—the energetic cost is substantially lower than for a 1-methylcyclohexane-1-carbonyl chloride analog [2]. The smaller A-value of methoxy (0.75 kcal/mol) relative to methyl (1.74 kcal/mol) directly translates to a greater equilibrium population of axial conformers, altering the trajectory of nucleophilic attack on the carbonyl chloride and potentially modulating diastereoselectivity in subsequent transformations.

Conformational analysis Steric effects Structure-activity relationship

Purity Specifications: Quantified Lower Bound Enables Reliable Stoichiometry in Multi-Step Syntheses

Commercially available 1-Methoxycyclohexane-1-carbonyl chloride is offered with a minimum purity of 91% (HPLC) by Enamine (catalog EN300-141998) and ≥95% by alternative suppliers including CymitQuimica (catalog 3D-YCA55516) . In contrast, related acyl chlorides such as 4-methoxycyclohexane-1-carbonyl chloride (CAS 187276-38-6) are listed by certain vendors with purity specifications as low as 90% . A documented minimum purity of 91% ensures that, at a 1.0 g nominal scale, at least 0.91 g of active acyl chloride is present for stoichiometric calculations—critical when the compound serves as a limiting reagent in amide, ester, or thioester bond-forming steps where excess reagent cannot be tolerated.

Quality control Procurement specification Stoichiometric precision

Fsp³-Rich Scaffold: Fraction of sp³ Carbon Centers as a Differentiator for Lead-Like Molecular Complexity

Calculated molecular descriptors for 1-Methoxycyclohexane-1-carbonyl chloride reveal an Fsp³ (fraction of sp³-hybridized carbons) of 0.875, a LogP of 2.16, a polar surface area of 26 Ų, and zero hydrogen-bond donors [1]. By comparison, the unsubstituted cyclohexanecarbonyl chloride (CAS 2719-27-9) has an Fsp³ of 0.857 (6 sp³ carbons out of 7 total); the 4-methoxycyclohexane-1-carbonyl chloride (CAS 187276-38-6) has an identical Fsp³ of 0.875 [2]. However, the geminal substitution pattern of the 1-methoxy isomer concentrates both polar (OCH₃) and reactive (COCl) functionality at a single quaternary carbon, yielding a higher density of functional groups per saturated carbon than any regioisomeric methoxycyclohexanecarbonyl chloride [3]. In medicinal chemistry campaigns, an Fsp³ ≥ 0.85 is associated with improved clinical success rates, and building blocks that embed this complexity in a single coupling step accelerate the exploration of three-dimensional chemical space.

Medicinal chemistry Molecular complexity Fsp³ metric

Supplier Availability and Catalog Penetration: Multiple Inventory Sources vs. Single-Source Regioisomers

As of 2025, 1-Methoxycyclohexane-1-carbonyl chloride (CAS 73555-16-5) is listed by at least 26 inventory entries across 4 distinct suppliers on the ChemSpace aggregator platform, including Enamine (US and Ukraine warehouses), with pack sizes spanning 100 mg to 5 g [1]. Additional independent vendor listings include Biosynth (catalog YCA55516), CymitQuimica (3D-YCA55516), Bidepharm, and A2B Chem . By contrast, the 4-methoxy regioisomer (CAS 187276-38-6) and the 3-methoxy variant (no widely indexed CAS) have substantially fewer vendor listings, and the 2-methoxy regioisomer is not commercially cataloged as an acyl chloride . Multi-supplier availability reduces single-source dependency risk and provides competitive pricing across pack sizes—from approximately $342/100 mg to $2,857/5 g (Enamine US pricing) [1].

Supply chain Procurement reliability Building block sourcing

Where 1-Methoxycyclohexane-1-carbonyl chloride Delivers Differentiated Value: Application Scenarios


One-Step Installation of Quaternary Carbon Centers in Medicinal Chemistry Libraries

A medicinal chemistry team constructing a library of amide-containing analogs for a CNS target requires a cyclohexane building block that embeds a quaternary sp³ center directly at the point of amide bond formation. Using 1-Methoxycyclohexane-1-carbonyl chloride, the team couples the acid chloride with a panel of primary and secondary amines in a single step, installing a fully substituted carbon at the α-position of each amide product. The geminal methoxy group provides an additional hydrogen-bond acceptor within the cyclohexane ring, while the quaternary center restricts rotational freedom—both features desirable for enhancing target binding entropy [1]. As documented in patent literature, quaternary-center-containing cyclohexane derivatives are key pharmacophoric elements in NPYY5 receptor antagonists and TNF-α inhibitors, underscoring the relevance of this building block for programs targeting these pathways [2].

Conformationally Biased Scaffolds for Stereoselective Transformations

A process chemistry group developing a diastereoselective nucleophilic addition sequence evaluates 1-Methoxycyclohexane-1-carbonyl chloride versus its 1-methyl analog. The methoxy group's substantially lower A-value (0.75 vs. 1.74 kcal/mol for methyl) means that the axial conformer—a geometry enforced by the geminal substitution—is populated approximately 4.5-fold higher at room temperature [1]. This altered conformational equilibrium changes the trajectory of nucleophilic approach to the carbonyl, potentially reversing or enhancing facial selectivity compared to the 1-methyl-substituted building block [2]. The team exploits this property to achieve a diastereomeric ratio exceeding that obtainable with simpler cyclohexane carbonyl chlorides in the key bond-forming step.

Fsp³-Enriched Fragment Library Construction for Phenotypic Screening

A fragment-based drug discovery group curating a library of high-Fsp³ building blocks selects 1-Methoxycyclohexane-1-carbonyl chloride (Fsp³ = 0.875, LogP = 2.16, zero HBD) as a privileged scaffold [1]. The compound's high fraction of sp³-hybridized carbons aligns with the established correlation between increased molecular saturation and improved clinical candidacy [2]. Derivatization via the acyl chloride handle with diverse amine, alcohol, and thiol fragments generates a sub-library of amides, esters, and thioesters, each retaining the quaternary methoxycyclohexane core. The resulting three-dimensional fragment collection serves as input for a phenotypic screening cascade where flat aromatic compounds have historically yielded high attrition rates.

Reliable Multi-Gram Procurement for Scale-Up Campaigns with Minimal Supply-Chain Risk

A contract research organization (CRO) tasked with scaling a client's amide coupling route from milligram to multi-gram quantities selects 1-Methoxycyclohexane-1-carbonyl chloride based on its documented availability across four independent suppliers and inventory coverage from 100 mg to 5 g [1]. The compound's commercial catalog penetration—at least 26 separate inventory entries—contrasts sharply with the limited sourcing options for regioisomeric methoxycyclohexanecarbonyl chlorides, reducing the risk of single-supplier stockouts during campaign execution [2]. Working from a minimum certified purity of 91% (or ≥95% from select vendors), the CRO calculates precise stoichiometry and achieves reproducible yields across multiple batches without the need for pre-reaction purification .

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